(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820574-01-3
VCID: VC0152057
InChI: InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
SMILES: CC(C1=CC(=CC(=C1)Cl)F)N.Cl
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.073

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

CAS No.: 1820574-01-3

Cat. No.: VC0152057

Molecular Formula: C8H10Cl2FN

Molecular Weight: 210.073

* For research use only. Not for human or veterinary use.

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride - 1820574-01-3

Specification

CAS No. 1820574-01-3
Molecular Formula C8H10Cl2FN
Molecular Weight 210.073
IUPAC Name (1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Standard InChI Key YTFYFLQQTPBAHS-NUBCRITNSA-N
SMILES CC(C1=CC(=CC(=C1)Cl)F)N.Cl

Introduction

Chemical Identity and Structure

Basic Information

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a salt form of the chiral amine (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. The compound has been registered with multiple CAS numbers, including 1217475-54-1 and 1820574-01-3, which appear interchangeably in chemical databases . This compound consists of a phenyl ring with chlorine and fluorine substituents at the 3 and 5 positions respectively, with an ethylamine group in the R configuration, combined with hydrochloride to form a salt.

Structural Identifiers

The compound's structure can be identified and represented through various chemical notations as detailed in Table 1:

Table 1: Structural Identifiers of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Identifier TypeValue
IUPAC Name(1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride
Molecular FormulaC8H10Cl2FN
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyYTFYFLQQTPBAHS-NUBCRITNSA-N
SMILESCC@HN.Cl

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Common Synonyms

The compound is known by several synonyms in chemical databases and literature:

  • (R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride

  • Benzenemethanamine, 3-chloro-5-fluoro-alpha-methyl-, hydrochloride (1:1), (alphaR)-

  • (1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride

  • (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)

Physical and Chemical Properties

Basic Physical Properties

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride possesses distinct physical and chemical properties that are important for its characterization and applications. Table 2 summarizes these key properties:

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight210.07 g/mol
Physical StateSolid
Parent Compound(R)-1-(3-Chloro-5-fluorophenyl)ethanamine (MW: 173.61 g/mol)
Minimum Purity (Commercial)95%
Storage RecommendationDry, Room Temperature

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Structural Features and Chirality

The R-configuration at the stereogenic center is a critical structural feature of this compound. This specific stereochemistry contributes significantly to its potential biological activity, as the spatial arrangement of atoms can affect how the molecule interacts with biological targets. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances the compound's physical properties and potential binding characteristics in biological systems.

Synthesis and Production

Industrial Production Considerations

Modern industrial production of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride employs advanced technologies to ensure consistent quality and efficiency. The use of continuous flow chemistry represents a significant advancement over traditional batch processing for several reasons:

  • More precise control over reaction parameters

  • Enhanced heat and mass transfer

  • Improved safety profiles for potentially hazardous reactions

  • Greater consistency in product quality and stereochemical purity

  • Potential for process automation, reducing human error

The salt formation step, converting the free base to the hydrochloride form, is typically performed to enhance stability, solubility, and handling characteristics of the final product.

Applications and Research

Chemical Reactivity

As a primary amine, (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride can participate in various chemical reactions that make it valuable in organic synthesis. The compound can undergo several reaction types, including:

  • Alkylation reactions

  • Acylation reactions

  • Formation of imines and enamines

  • Nucleophilic substitution reactions

  • Salt formation

These reaction capabilities make the compound potentially useful as a building block for more complex molecular structures in pharmaceutical research and development.

Hazard Statement CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

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Precautionary Statement CodeDescription
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310Immediately call a POISON CENTER or doctor/physician

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